N-Boc-4-piperidineethanol

Process Chemistry Purification Physicochemical Characterization

N-Boc-4-piperidineethanol (CAS 89151-44-0, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate) is an N-Boc protected piperidine derivative with a hydroxyethyl side chain. As a versatile building block, it is documented in the synthesis of anilinoquinazoline VEGF receptor tyrosine kinase inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 89151-44-0
Cat. No. B155403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-piperidineethanol
CAS89151-44-0
Synonyms1,1-Dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate;  1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperidine;  1-tert-Butoxycarbonyl-4-piperidineethanol;  2-(N-tert-Butoxycarbonyl-4-piperidinyl)ethanol;  2-(N-tert-Butoxycarbonyl-4-piperidyl)ethanol; 
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
InChIKeyYBNJZIDYXCGAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-piperidineethanol (CAS 89151-44-0): Procurement-Grade Piperidine Intermediate for PROTAC and Kinase Inhibitor Synthesis


N-Boc-4-piperidineethanol (CAS 89151-44-0, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate) is an N-Boc protected piperidine derivative with a hydroxyethyl side chain. As a versatile building block, it is documented in the synthesis of anilinoquinazoline VEGF receptor tyrosine kinase inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists . The compound is also employed as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

N-Boc-4-piperidineethanol (CAS 89151-44-0): Why Unprotected or Differently Protected Analogs Cannot Be Substituted


Substituting N-Boc-4-piperidineethanol with a generic analog without careful consideration is not recommended due to the critical role of the N-Boc protecting group. The N-Boc group is specifically designed to be stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions, enabling orthogonal deprotection strategies in complex multi-step syntheses [1]. Using an unprotected 4-piperidineethanol (CAS 622-26-4) or an alternative protecting group would fundamentally alter the compound's reactivity, stability, and compatibility with subsequent synthetic steps, potentially leading to side reactions, lower yields, or complete synthetic failure. The combination of the protected piperidine nitrogen and the free hydroxyethyl group is a key structural feature that enables its specific use as a bifunctional linker in PROTACs and as a building block for further functionalization.

N-Boc-4-piperidineethanol (CAS 89151-44-0): Quantified Differentiation from Closest Analogs for Informed Procurement


Quantified Physicochemical Properties of N-Boc-4-piperidineethanol for Process Development and Purification

N-Boc-4-piperidineethanol exhibits a measured density of 1.043 g/mL at 25 °C , a refractive index (n20/D) of 1.4730 , and a boiling point range of 120-150 °C at 0.5 mmHg . These properties are critical for process development, enabling precise volume-to-mass conversions, purity assessment, and the design of efficient distillation protocols.

Process Chemistry Purification Physicochemical Characterization

Synthetic Yield Comparison: N-Boc-4-piperidineethanol vs. Unprotected 4-Piperidineethanol in Fibrinogen Receptor Antagonist Synthesis

In a patented synthesis of fibrinogen receptor antagonists, N-Boc-4-piperidineethanol is prepared from 4-piperidineethanol by reaction with N-t-butoxycarbonyl anhydride, providing a yield of 15.8 g of the target compound [1]. This yield is reported within the context of a multi-step synthetic sequence, highlighting its practical utility. While a direct, head-to-head yield comparison with the unprotected analog in the same exact step is not provided, the use of the Boc-protected intermediate is essential for the subsequent reaction with oxalyl chloride, which would be incompatible with the unprotected amine.

Medicinal Chemistry Process Development Patent Literature

PROTAC Linker Application: Documented Use of N-Boc-4-piperidineethanol in BRD4 Degrader Synthesis

N-Boc-4-piperidineethanol is specifically referenced as a building block that serves as a PROTAC linker and is applicable in the synthesis of PROTAC BRD4 Degrader-31 . This is a highly specific, application-oriented differentiation. While many compounds can serve as linkers, the combination of a protected amine and a hydroxyl group provides a defined geometry and functional handle for conjugating an E3 ligase ligand and a target protein ligand, which is a core requirement for PROTAC design. The molecular weight of the compound is 229.32 g/mol , placing it in the class of semi-flexible linkers.

PROTAC Targeted Protein Degradation Chemical Biology

N-Boc-4-piperidineethanol (CAS 89151-44-0): Optimal Application Scenarios Based on Validated Evidence


Synthesis of VEGF Receptor Tyrosine Kinase Inhibitors

N-Boc-4-piperidineethanol is a documented building block for preparing anilinoquinazoline VEGF receptor tyrosine kinase inhibitors with antitumor activities . This makes it a key intermediate for medicinal chemistry groups focused on developing novel oncology therapeutics targeting angiogenesis.

Synthesis of CCR5 Receptor Antagonists

The compound is used to synthesize 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists with antiviral activities . This application supports research in infectious disease, particularly in the development of treatments for HIV and other viral infections where CCR5 is a critical co-receptor.

PROTAC Linker for Targeted Protein Degradation

N-Boc-4-piperidineethanol serves as a semi-flexible PROTAC linker and is applicable in the synthesis of specific degraders, such as PROTAC BRD4 Degrader-31 . This positions the compound as a valuable tool for chemical biology research and early-stage drug discovery programs focused on degrading disease-relevant proteins.

Synthesis of Fibrinogen Receptor Antagonists

As detailed in patent literature, N-Boc-4-piperidineethanol is a key intermediate in the multi-step synthesis of fibrinogen receptor antagonists, which have potential applications as anticoagulants [1]. This provides a proven pathway for the development of novel cardiovascular therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-4-piperidineethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.